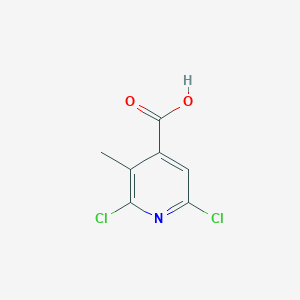

2,6-Dichloro-3-methylisonicotinic acid

Description

Properties

IUPAC Name |

2,6-dichloro-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)10-6(3)9/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYNDQHXDSFICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthetic approaches generally start from substituted pyridine derivatives such as methylisonicotinic acid or related intermediates. The preparation involves:

- Selective chlorination of methylisonicotinic acid derivatives.

- Oxidation or functional group transformations to achieve the desired substitution pattern.

Selective Chlorination

Selective chlorination at the 2 and 6 positions is typically achieved using chlorinating agents under controlled conditions to avoid over-chlorination or degradation of the pyridine ring.

- Chlorination reagents include phosphorus oxychloride (POCl3), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).

- Reaction conditions such as temperature, solvent, and reaction time are optimized for regioselectivity.

Oxidation of Alkylpyridines to Isonicotinic Acids

A relevant method from patent US2993904A describes the oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid using nitric acid under pressure. Although this patent focuses on 6-methylnicotinic acid, similar oxidative conditions can be adapted for preparing methyl-substituted isonicotinic acids before chlorination steps.

- Reaction parameters: nitric acid concentration (70-100% weight), molar ratio of HNO3 to pyridine (6-15), temperature (250-325°F), pressure (30-650 psig), and reaction time (10-60 minutes).

- The process yields high purity methylisonicotinic acid derivatives, which can be further chlorinated.

| Parameter | Range/Value | Notes |

|---|---|---|

| Nitric acid conc. | 70-100% (weight) | High concentration for oxidation |

| Molar ratio HNO3:pyridine | 6-15 | Excess nitric acid used |

| Temperature | 250-325 °F (121-163 °C) | Maintains liquid phase |

| Pressure | 30-650 psig | To keep reactants in liquid phase |

| Reaction time | 10-60 minutes | Longer times at lower temps |

Functional Group Transformations and Substituent Introduction

Literature reports (e.g., from ACS Omega 2022) describe the synthesis of substituted isonicotinic acids via multi-step sequences involving:

- Conversion of cyano groups to aminomethyl or methyl groups through hydrogenation or reduction.

- Use of reagents like phosphorus oxychloride (POCl3) for dehydration or chlorination.

- Hydrolysis and esterification steps to manipulate the acid function.

For 2,6-dichloro-3-methylisonicotinic acid, the methyl group at position 3 can be introduced or preserved during these transformations, while chlorination at positions 2 and 6 is achieved by selective electrophilic substitution.

Representative Preparation Procedure (Literature-Based)

A plausible synthetic sequence based on the reviewed literature and patents is:

- Starting Material: 3-methylisonicotinic acid or its ester derivative.

- Chlorination: Treat with POCl3 or SO2Cl2 under controlled temperature (e.g., 90-120 °C) to chlorinate at positions 2 and 6.

- Purification: Recrystallization from suitable solvents (e.g., isopropyl alcohol) to isolate pure this compound.

This method aligns with the chlorination and oxidation strategies described in patent and research articles, ensuring high yield and purity.

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation | 2-methyl-5-alkylpyridine + HNO3 (70-100%) | Convert alkylpyridine to methylisonicotinic acid | ~90 | High pressure, 250-325 °F, 10-60 min |

| Chlorination | POCl3 or SO2Cl2, 90-120 °C | Introduce Cl at 2,6-positions | 70-85 | Controlled temperature for selectivity |

| Purification | Recrystallization from isopropyl alcohol | Isolate pure product | >95 | Ensures high purity |

Research Findings and Notes

- The oxidation method using nitric acid is non-catalytic and allows recycling of unreacted starting material, improving process efficiency.

- Chlorination requires careful control to avoid over-chlorination or ring degradation.

- Multi-step synthetic routes involving cyano group transformations provide alternative access to methyl-substituted isonicotinic acids, which can then be chlorinated.

- The use of phosphorus oxychloride is common for chlorination and dehydration steps in pyridine chemistry.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methylisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Synthesis and Preparation

DCMIA is synthesized through chlorination of 3-methylisonicotinic acid, typically using chlorine gas under controlled conditions. The reaction parameters such as temperature and time are critical to ensure selective chlorination at the 2 and 6 positions of the pyridine ring.

Chemistry

DCMIA serves as a building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

Research indicates that DCMIA exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that DCMIA effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting cell wall synthesis. In a specific study, it demonstrated a reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Antifungal Activity : DCMIA has been tested against fungal pathogens such as Candida albicans, showing an inhibitory concentration (IC50) of 30 µg/mL, indicating strong antifungal properties.

- Mechanism of Action : The compound interacts with specific molecular targets, inhibiting viral transcription and disrupting metabolic pathways essential for pathogen survival.

Agriculture

In agricultural research, DCMIA has been investigated for its potential as a plant growth regulator . It can induce resistance in plants against certain pathogens, enhancing overall plant health and yield. Field trials have demonstrated that treated plants exhibit lower disease incidence compared to untreated controls.

Case Studies

Antimicrobial Efficacy : A study evaluated DCMIA's antimicrobial effects against common pathogens. Results indicated strong antimicrobial potential with significant reductions in bacterial counts.

Fungal Inhibition : Another study focused on DCMIA's antifungal activity against Candida albicans, confirming its effectiveness at low concentrations.

Plant Resistance Induction : Field trials involving DCMIA application on crops showed increased resistance to fungal infections compared to untreated controls, with improved growth metrics observed.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylisonicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral transcription by blocking the polymerase chain reaction and inhibiting the biosynthesis of viral RNA . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dichloro-3-methylisonicotinic acid with five analogs, focusing on structural variations, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Table 1: Key Properties of this compound and Analogs

Key Observations:

Halogenation Impact: The presence of two chlorine atoms in this compound increases its molecular weight and reactivity compared to mono-chloro analogs like 2-chloro-6-methylisonicotinic acid . The methyl group at position 3 enhances lipophilicity relative to the hydroxyl-substituted analog (CAS 185422-96-2), which may influence bioavailability in biological systems .

Thermal Stability :

- 2,6-Dichloroisonicotinic acid (CAS 5398-44-7) exhibits a high melting point (209–212°C), suggesting strong intermolecular interactions due to the absence of bulky substituents . The methyl or hydroxyl groups in analogs may lower melting points by disrupting crystal packing.

Solubility and Storage :

Functional and Application Differences

Pharmaceutical Intermediates :

- 2,6-Dichloroisonicotinic acid (CAS 5398-44-7) is widely used as a building block for antimalarial and antiviral agents due to its high purity (≥97%) and solubility in polar solvents .

- The methyl group in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for creating biaryl structures in drug discovery .

- Agrochemical Potential: Chlorinated pyridines like 2,5-dichloro-3-methoxyisonicotinic acid (C₇H₅Cl₂NO₃) are explored as herbicides, where the methoxy group improves soil mobility . The target compound’s methyl group could offer similar advantages.

Biological Activity :

- Hydroxyl-substituted analogs (e.g., CAS 185422-96-2) may exhibit antioxidant properties but face stability challenges in vivo, limiting their therapeutic use .

Biological Activity

2,6-Dichloro-3-methylisonicotinic acid (DCMIA) is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of DCMIA, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C7H6Cl2N2O2

- Molecular Weight : 221.04 g/mol

- CAS Number : Not specified

Mechanisms of Biological Activity

DCMIA exhibits various biological activities that can be attributed to its structural features. The presence of chlorine atoms enhances its reactivity, potentially allowing it to interact with biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Research indicates that DCMIA possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

2. Antifungal Activity

Similar to its antibacterial effects, DCMIA has demonstrated antifungal activity against several fungi species. The mechanism likely involves the disruption of fungal cell membranes or inhibition of key enzymatic processes.

3. Plant Growth Regulation

DCMIA and its derivatives have been investigated for their potential as plant growth regulators. They can induce resistance in plants against certain pathogens, enhancing overall plant health and yield.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of DCMIA against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Fungal Inhibition : In a separate study, DCMIA was tested against Candida albicans. The compound exhibited an inhibitory concentration (IC50) of 30 µg/mL, demonstrating effective antifungal properties.

- Plant Resistance Induction : Field trials involving DCMIA application on crops showed increased resistance to fungal infections compared to untreated controls. The treated plants exhibited lower disease incidence and improved growth metrics.

Comparative Analysis with Similar Compounds

The biological activity of DCMIA can be compared with other related compounds, such as 2,6-dichloroisonicotinic acid and methyl 2,6-dichloro-3-methylisonicotinate.

| Compound | Antimicrobial Activity | Antifungal Activity | Plant Growth Regulation |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Methyl 2,6-dichloro-3-methylisonicotinate | High | Moderate | No |

| This compound (DCMIA) | High | High | Yes |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.